2-(Propan-2-ylsulfanyl)-1H-imidazole is an organic compound characterized by the presence of a sulfanyl group attached to an imidazole ring. Its molecular formula is and it has a molecular weight of 142.22 g/mol. This compound is classified within the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The compound's unique structure imparts distinct chemical properties that are valuable in various scientific fields.
The synthesis of 2-(propan-2-ylsulfanyl)-1H-imidazole can be achieved through several methods, with one common approach being the reaction of 2-mercapto-1H-imidazole with 2-chloropropane in the presence of a base such as potassium carbonate. This method allows for the introduction of the propan-2-ylsulfanyl group onto the imidazole ring.
Another promising synthesis route involves microwave-assisted techniques, which have been shown to enhance reaction efficiency and yield compared to traditional methods. The use of ultrasonic irradiation has also emerged as a green synthetic approach, offering advantages such as shorter reaction times and reduced environmental impact .
The molecular structure of 2-(propan-2-ylsulfanyl)-1H-imidazole features a five-membered ring containing three nitrogen atoms and two carbon atoms, with a sulfanyl group attached to one of the carbon atoms. The specific arrangement of atoms can be analyzed using techniques such as single-crystal X-ray diffraction and nuclear magnetic resonance spectroscopy.
Key structural data includes:
The presence of the sulfanyl group in 2-(propan-2-ylsulfanyl)-1H-imidazole allows for various chemical transformations. Notable reactions include:
These reactions can be exploited to synthesize derivatives with diverse properties, allowing researchers to tailor compounds for specific applications in medicinal chemistry and materials science.
The mechanism of action for 2-(propan-2-ylsulfanyl)-1H-imidazole involves its interaction with biological targets, particularly enzymes. The compound may act as an enzyme inhibitor by binding to active sites, thus preventing normal enzymatic function. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Some notable physical properties include:
Key chemical properties include:
2-(Propan-2-ylsulfanyl)-1H-imidazole has several scientific uses:
The imidazole ring—a five-membered heterocycle containing two nitrogen atoms—is a privileged scaffold in medicinal chemistry due to its exceptional physicochemical properties and diverse bioactivity profiles. This electron-rich system demonstrates amphoteric character, readily accepting or donating protons, which facilitates hydrogen bonding with biological targets [5] [10]. Its planar aromatic structure enables π-π stacking interactions with protein residues, while the nitrogen atoms serve as metal-chelating sites [7]. These attributes underpin the imidazole ring’s presence in over 33% of all small-molecule therapeutics targeting infectious diseases, cancer, and central nervous system disorders [4].
Notably, imidazole derivatives exhibit multifaceted mechanisms in oncology: they stabilize DNA G-quadruplex structures (e.g., compound C11; IC₅₀ = 1.1 µM against nasopharyngeal carcinoma), inhibit tubulin polymerization (e.g., C8; IC₅₀ = 7.219 µM across four cancer lines), and suppress focal adhesion kinase (e.g., C3; IC₅₀ = 50 µM in glioblastoma) [2]. In antimicrobial therapy, imidazole-containing drugs like metronidazole disrupt microbial DNA helix formation through nitro radical anion intermediates [7] [10]. The scaffold’s structural plasticity allows optimization of pharmacokinetic properties, including enhanced water solubility and tissue penetration, making it indispensable in rational drug design [4] [8].
Table 1: Therapeutic Applications of Representative Imidazole-Based Drugs
Drug Name | Biological Target | Therapeutic Use | Key Structural Feature |
---|---|---|---|
Metronidazole | DNA helix stability | Antiprotozoal infections | Nitroimidazole |
C11 (imidazole) | c-MYC G-quadruplex DNA | Nasopharyngeal carcinoma | Fused imidazole-quinoline |
Ketoconazole | Lanosterol 14α-demethylase (CYP51) | Systemic mycoses | 1,3-Dichloroimidazole |
C8 (imidazole) | Tubulin polymerization site | Breast/lung cancers | 2-Aryl-4-methylimidazole |
Olmesartan | Angiotensin II AT₁ receptor | Hypertension | 1,5-Disubstituted imidazole |
The sulfanyl group (–SR), particularly when appended to imidazole at the C2 position, profoundly influences ligand-receptor interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. In 2-(propan-2-ylsulfanyl)-1H-imidazole, the propan-2-ylsulfanyl moiety acts as a lipophilic modifier, increasing the compound’s log P value by ~1.5 units compared to unsubstituted imidazole [3] [9]. This enhances membrane permeability, facilitating intracellular accumulation—a critical factor for targeting cytoplasmic enzymes like kinases or nuclear DNA [8].
Sulfur’s electronic effects also modulate imidazole’s pharmacodynamics. The sulfanyl group’s polarizable lone pairs stabilize charge-transfer complexes with aromatic residues (Phe, Tyr) in enzyme binding pockets [3] [9]. This is exemplified by sulfanyl-containing antifungals like sulconazole, which exhibit 8-fold greater potency against Candida tropicalis (MIC = 0.03125 μg/mL) than non-sulfur analogs [7]. Furthermore, the thioether linkage (–S–) resists enzymatic hydrolysis, conferring metabolic stability over ester-containing counterparts [9]. Recent studies show that 2-sulfanyl imidazoles exhibit enhanced antimicrobial activity against Acinetobacter baumannii (MIC₉₀ = 8 μg/mL) due to thiol-mediated bacterial membrane disruption [8].
Imidazole therapeutics have evolved through three distinct generations since their initial discovery. First-generation agents (1960s–1980s) focused on antiparasitic and antifungal applications. The serendipitous discovery of metronidazole (1959) revolutionized amoebiasis treatment, while ketoconazole (1977) became the first oral broad-spectrum antifungal targeting ergosterol synthesis [7] [10]. These drugs established the imidazole ring as a versatile pharmacophore but faced limitations like cytochrome P450 inhibition and hepatotoxicity.
Second-generation derivatives (1990s–2010s) prioritized target selectivity and pharmacokinetic optimization. Omeprazole (1990), a benzimidazole prodrug, inhibited gastric H⁺/K⁺-ATPase for ulcer therapy, whereas cimetidine (1975) exemplified H₂-receptor antagonism via imidazole-mediated histamine mimicry [5] [10]. Concurrently, anticancer imidazoles emerged, with dacarbazine (imidazole carboxamide) receiving FDA approval for metastatic melanoma in 1975 [2].
The current third-generation leverages structural hybridization and computational design. Hybrids like 2-(propan-2-ylsulfanyl)-1H-imidazole integrate sulfanyl appendages to enhance blood-brain barrier penetration or DNA intercalation [3] [8]. Modern synthetic techniques—microwave-assisted cyclization and transition-metal catalysis—enable rapid generation of libraries such as biphenyl-imidazole antifungals (MIC = 0.03125–2 μg/mL) [7]. Clinical candidates like pretomanid (nitroimidazole for multidrug-resistant TB) highlight the scaffold’s enduring relevance in addressing unmet medical needs [10].
Table 2: Evolution of Key Imidazole-Based Therapeutics
Era | Representative Drug | Innovation | Therapeutic Impact |
---|---|---|---|
1950s–1970s | Metronidazole | Nitroimidazole DNA disruption | First oral amoebicide/trichomonacide |
1975–1995 | Cimetidine | H₂-receptor antagonism | Paradigm shift in ulcer treatment |
1980–2000 | Ketoconazole | Broad-spectrum CYP51 inhibition | Systemic antifungal with oral bioavailability |
2000–present | Delamanid | Multitarget nitroimidazole for MDR-TB | 45% cure rate in XDR-TB trials |
Present/future | 2-Sulfanyl derivatives | Hybridization with thioether functionalities | Enhanced CNS penetration; kinase modulation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1